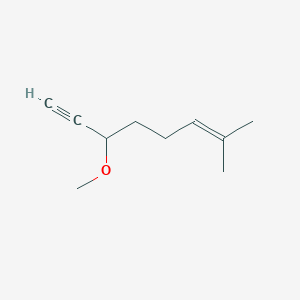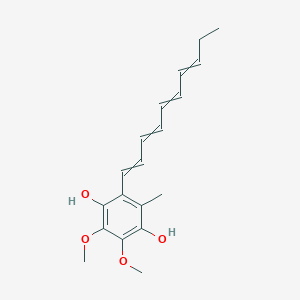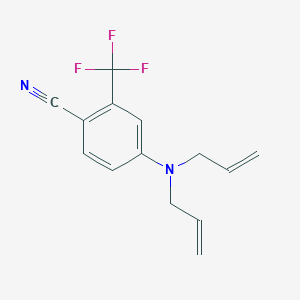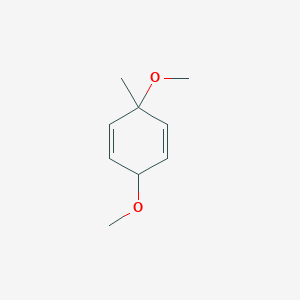
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexa-1,4-diene, where two methoxy groups and one methyl group are attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the electrochemical preparation from p-xylene. The process typically involves the treatment of cis/trans-3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene under acidic conditions (acetic, trifluoroacetic, sulfuric, or a Lewis acid) to yield 2-methoxy-1,4-dimethylbenzene . The use of aqueous hydrochloric or hydrofluoric acid can produce 2,5-dimethylphenol, while hydrogen chloride can yield a mixture of 2- and 3-chloro-p-xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and hydrofluoric acid (HF) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and phenols.
Reduction: Cyclohexane derivatives.
Substitution: Chlorinated and fluorinated derivatives.
Applications De Recherche Scientifique
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-dimethoxy-3-methylcyclohexa-1,4-diene involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound undergoes benzylic nucleophilic substitution, where nucleophiles attack the benzylic positions, leading to the formation of substituted products . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethylidenecyclohexa-1,4-diene: Similar in structure but lacks the methoxy groups.
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: Contains additional functional groups and a longer carbon chain.
Uniqueness
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene is unique due to the presence of methoxy groups, which influence its reactivity and chemical properties. These groups can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
573939-90-9 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3,6-dimethoxy-3-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14O2/c1-9(11-3)6-4-8(10-2)5-7-9/h4-8H,1-3H3 |
Clé InChI |
JSSGWRBEQNBWIV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


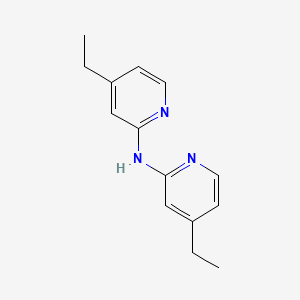
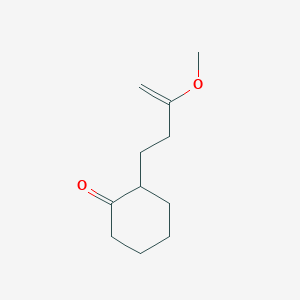
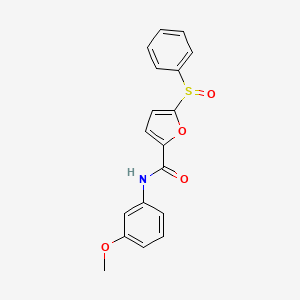
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
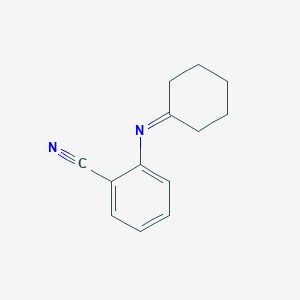
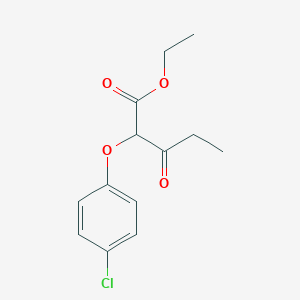
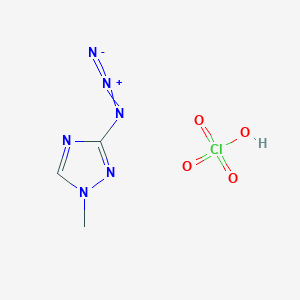
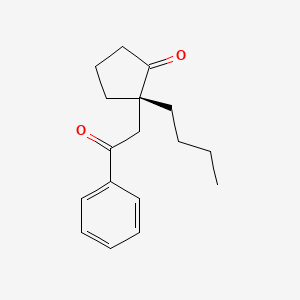
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
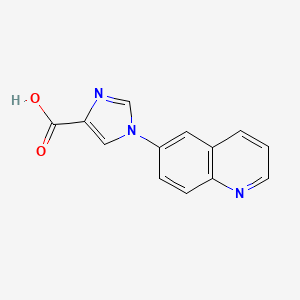
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
